4-Formylphenyl 4-methoxybenzoate
Overview
Description
4-Formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.26 g/mol . It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further esterified with 4-methoxybenzoic acid. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formylphenyl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-formylphenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol at low temperatures.
Substitution: Concentrated sulfuric acid for nitration, or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Formylphenyl 4-methoxybenzoic acid.
Reduction: 4-Hydroxymethylphenyl 4-methoxybenzoate.
Substitution: 4-Nitroformylphenyl 4-methoxybenzoate or 4-Bromoformylphenyl 4-methoxybenzoate.
Scientific Research Applications
4-Formylphenyl 4-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-formylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Formylphenyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
4-Formylphenyl 4-nitrobenzoate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-Formylphenyl 4-methoxybenzoate is unique due to the presence of both a formyl group and a methoxy group, which confer distinct chemical reactivity and biological activity. The methoxy group can influence the electronic properties of the aromatic ring, affecting the compound’s reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
(4-formylphenyl) 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORLHNCZWLOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355376 | |
Record name | 4-formylphenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56800-26-1 | |
Record name | 4-formylphenyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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